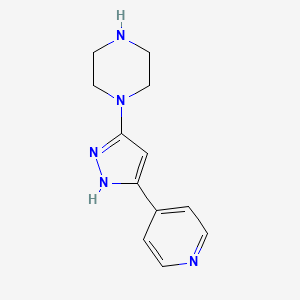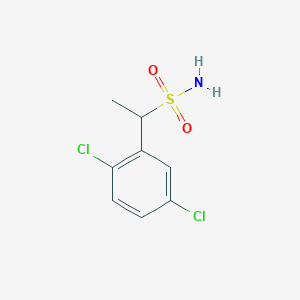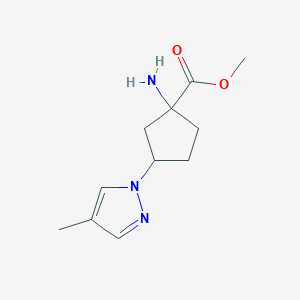![molecular formula C7H14N2 B13641600 (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has significant potential in scientific research due to its unique structure and biological activities. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including its role as a precursor to tropane alkaloids, which are known for their therapeutic effects . Additionally, it has applications in the development of new synthetic methodologies and the synthesis of bioactive molecules .
Mecanismo De Acción
The mechanism of action of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may exert its effects by binding to and modulating the activity of certain receptors or enzymes in the body . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. Some of these similar compounds include (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride and (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride . These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicyclo moiety, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
Clave InChI |
OFNWMZRPXFBZPX-KNVOCYPGSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CNC2 |
SMILES canónico |
CN1C2CCC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)








![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)


